molecular formula C9H7FN2OS B1398885 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol CAS No. 1429099-72-8

(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol

Cat. No. B1398885
CAS RN: 1429099-72-8
M. Wt: 210.23 g/mol
InChI Key: UFYOXBGXEICMQM-UHFFFAOYSA-N
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Description

(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol, also known as FDTM, is a highly versatile compound with a wide range of applications in the field of scientific research. FDTM is a relatively new compound that has been studied for its potential use in a variety of biochemical and physiological experiments.

Mechanism of Action

The mechanism of action of (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol is not well understood. However, it is thought that (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol binds to specific proteins and enzymes in the cell, which then activates or inhibits the activity of these proteins and enzymes. This can lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol are not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to have an inhibitory effect on the activity of certain proteins, such as tyrosine kinases. In addition, (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol has been shown to have an anti-inflammatory effect and has been used in the development of new drugs and drug delivery systems.

Advantages and Limitations for Lab Experiments

The advantages of using (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol in laboratory experiments include its high purity and yields, its ability to be used in a variety of experiments, and its relatively low cost. The limitations of using (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol in laboratory experiments include the fact that its mechanism of action is not fully understood and that its effects on biochemical and physiological processes are not fully understood.

Future Directions

For (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol research include further study of its mechanism of action and biochemical and physiological effects, as well as its potential use in the development of new drugs and drug delivery systems. Additionally, further research into the synthesis of (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol and its use in other scientific research applications is needed. Finally, further research into the potential toxic effects of (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol is needed in order to ensure its safe use in laboratory experiments.

Scientific Research Applications

(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol has been used in a variety of scientific research applications, including drug delivery, catalysis, and biocatalysis. (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol has also been used in the development of fluorescent probes for imaging, sensing, and tracking cellular processes. (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol has also been used in the development of new drugs and drug delivery systems.

properties

IUPAC Name

[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c10-7-3-1-6(2-4-7)9-12-11-8(5-13)14-9/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYOXBGXEICMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol

Synthesis routes and methods I

Procedure details

To a solution of (5-bromo-1,3,4-thiadiazol-2-yl)methanol (1.2 g, 6.15 mmol) in toluene (40 ml) and ethanol (40 ml) was added 4-fluorophenyl boronic acid (1.03 g, 7.38 mmol) and 2 M aqueous Na2CO3. The reaction mixture was degassed with argon, Pd(PPh3)4 (0.354 g, 0.355 mmol) was added, the reaction mixture was degassed again with argon for 10 min, and then heated to 100° C. for 2 h. The reaction mixture was evaporated under vacuum to remove ethanol, the reaction mixture was diluted with water (50 mL), and extracted with ethyl acetate (200 mL). The organic extracts were dried over sodium sulphate, filtered and evaporated under reduced pressure to obtain crude product. The crude product was purified by Biotage Isolera® One column (using 30% ethyl acetate and hexane) to give (5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol as a pale yellow solid (0.85 g, 65% yield); LC-MS m/z calcd for [M+H]+ 211.03. found 211.1
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.354 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (5-bromo-1,3,4-thiadiazol-2-yl)methanol (1.2 g, 6.153 mmol) in toluene (40 mL) and ethanol (40 mL) was added 4-fluorophenyl boronic acid (1.026 g, 7.384 mmol) and 2 M solution of aqueous Na2CO3. The reaction mixture was degassed with argon, Pd(PPh3)4 (0.354 g, 0.355 mmol) was added, the reaction mixture again degassed with argon for 10 min, and the mixture heated to 100° C. for 2 h. The reaction mixture was evaporated under vacuum to remove the ethanol, diluted with water (50 mL), extracted with ethyl acetate (200 mL), dried over sodium sulfate, filtered and evaporated under reduced pressure to obtain crude product. The crude product was purified by Biotage IsoleraOne® column (using 30% ethyl acetate and hexane) to give (5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol as pale yellow solid (0.85 g, 65% yield); LC-MS m/z calculated for [M+H]+ 211.03. found 211.1.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.026 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.354 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 2
(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 3
(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 4
(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 5
(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 6
(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol

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